molecular formula C17H22BN3O4 B2818301 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 942920-11-8

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2818301
CAS No.: 942920-11-8
M. Wt: 343.19
InChI Key: BNJLOSTYUZRZME-UHFFFAOYSA-N
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Description

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl group, a nitrophenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts unique chemical properties, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring, which can be done using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the dioxaborolane moiety: This is typically done via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted pyrazoles.

Scientific Research Applications

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Lacks the dioxaborolane moiety, which may reduce its reactivity in certain coupling reactions.

    3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the ethyl group, which may affect its solubility and overall chemical properties.

    1-ethyl-3-(4-aminophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

Uniqueness

The unique combination of the ethyl, nitrophenyl, and dioxaborolane groups in 1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

1-Ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 942920-11-8) is a complex organic compound that has attracted significant attention due to its potential biological activities. The unique combination of functional groups present in this compound suggests various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group, a nitrophenyl group, and a dioxaborolane moiety. These structural components contribute to its reactivity and interaction with biological systems.

Component Description
Pyrazole Ring A five-membered ring containing two nitrogen atoms.
Nitrophenyl Group Enhances electron affinity and may participate in redox reactions.
Dioxaborolane Moiety Known for forming reversible covalent bonds with biomolecules.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains. The nitrophenyl group may enhance this activity through electron-withdrawing effects which increase the compound's reactivity towards microbial targets .

Anticancer Potential

This compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. The dioxaborolane moiety is believed to play a crucial role in these interactions by facilitating the formation of covalent bonds with critical biomolecules involved in cell proliferation .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The dioxaborolane moiety can form reversible covalent bonds with enzymes, potentially inhibiting their activity.
  • Electron Transfer : The nitrophenyl group may participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrophenyl group significantly enhanced antimicrobial potency.
  • Anticancer Activity :
    • In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). These compounds were shown to induce cell cycle arrest and apoptosis .

Properties

IUPAC Name

1-ethyl-3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BN3O4/c1-6-20-11-14(18-24-16(2,3)17(4,5)25-18)15(19-20)12-7-9-13(10-8-12)21(22)23/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLOSTYUZRZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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